molecular formula C15H14O B12886148 1-Propyldibenzo[b,d]furan CAS No. 65319-50-8

1-Propyldibenzo[b,d]furan

Cat. No.: B12886148
CAS No.: 65319-50-8
M. Wt: 210.27 g/mol
InChI Key: BUKJVDSGLXRAGM-UHFFFAOYSA-N
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Description

1-Propyldibenzo[b,d]furan is a high-purity organic compound offered for research and development purposes. This compound belongs to the dibenzofuran class, a significant structural motif in various advanced research fields. Dibenzofuran derivatives are extensively investigated in organic electronics due to their promising semiconducting properties. Researchers utilize these compounds in the development of host materials for phosphorescent organic light-emitting diodes (PHOLEDs) and in the fabrication of organic field-effect transistors (OFETs) . The incorporation of a propyl side chain can influence the compound's solubility and solid-state packing, which are critical parameters for device performance and processability. In medicinal chemistry , the dibenzofuran core is recognized as a privileged scaffold. This structure is found in molecules with a range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties . As such, this compound serves as a valuable synthetic intermediate or building block for the design and synthesis of novel bioactive molecules for pharmaceutical research . This product is intended for research use only by qualified professionals. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65319-50-8

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

1-propyldibenzofuran

InChI

InChI=1S/C15H14O/c1-2-6-11-7-5-10-14-15(11)12-8-3-4-9-13(12)16-14/h3-5,7-10H,2,6H2,1H3

InChI Key

BUKJVDSGLXRAGM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C2C3=CC=CC=C3OC2=CC=C1

Origin of Product

United States

Synthetic Strategies for 1 Propyldibenzo B,d Furan and Substituted Dibenzofurans

De Novo Synthesis Approaches for Dibenzofuran (B1670420) Scaffolds

The de novo synthesis of the dibenzofuran core involves the formation of the central furan (B31954) ring from acyclic or partially cyclized precursors. These methods are broadly categorized into intramolecular cyclization reactions and intermolecular coupling reactions.

Intramolecular Cyclization Reaction Methodologies

Intramolecular cyclization is a prominent strategy for constructing the dibenzofuran scaffold, typically involving the formation of a C-O or C-C bond to close the furan ring. Various catalytic and photochemical methods have been developed to facilitate this transformation.

Palladium catalysis is a powerful tool for the synthesis of dibenzofurans, offering high efficiency and functional group tolerance. A common approach involves the intramolecular C-H activation/C-O cyclization of 2-arylphenols. This method allows for the direct formation of the dibenzofuran core from readily available starting materials. The catalytic cycle generally involves a Pd(0)/Pd(II) process, with air often serving as the terminal oxidant. The turnover-limiting step in this process has been identified as the C-O reductive elimination rather than the C-H activation step.

Another palladium-catalyzed route involves the intramolecular cyclization of ortho-diazonium salts of diaryl ethers. This reaction proceeds efficiently in the presence of a palladium acetate (B1210297) catalyst in refluxing ethanol, without the need for a base. Furthermore, palladium-catalyzed intramolecular direct arylation of benzoic acids, through a tandem decarboxylation/C-H activation, has also been employed for the synthesis of the dibenzofuran skeleton.

The versatility of palladium catalysis is highlighted by the synthesis of various substituted dibenzofurans. For instance, the reaction of o-iodophenols with silylaryl triflates, followed by a palladium-catalyzed cyclization, yields functionalized dibenzofurans in good to excellent yields.

Table 1: Examples of Palladium-Catalyzed Dibenzofuran Synthesis

Starting Material Catalyst/Reagents Product Yield (%)
2-Phenylphenol Pd(OAc)₂, air Dibenzofuran -
Diaryl ether diazonium salt Pd(OAc)₂ Dibenzofuran -
o-Iododiaryl ether Pd/C Dibenzofuran -

Data sourced from referenced literature. Specific yields for generalized reactions are not always available.

Copper-catalyzed reactions provide an alternative and often more economical approach to the synthesis of dibenzofurans. One notable method involves the cyclization of cyclic diaryliodonium salts in the presence of a copper catalyst and water. researchgate.net This process proceeds via a double C-O bond formation through an oxygen-iodine exchange mechanism, affording a range of dibenzofuran derivatives in good to excellent yields. researchgate.net Various copper catalysts, including CuCl, CuBr, and Cu(OAc)₂, have been explored for this transformation, with the choice of ligand being critical for achieving high reactivity and selectivity. researchgate.net

A one-pot synthesis of dibenzofurans has also been developed using a tandem palladium-catalyzed cross-coupling/aromatization followed by a copper-catalyzed Ullmann coupling. researchgate.net This protocol allows for the rapid construction of the dibenzofuran motif from 6-diazo-2-cyclohexenones and ortho-haloiodobenzenes. researchgate.net

Table 2: Examples of Copper-Catalyzed Dibenzofuran Synthesis

Starting Material Catalyst/Reagents Product Yield (%)
Cyclic diaryliodonium triflate Cu catalyst, water Dibenzofuran up to 96% researchgate.net

Data sourced from referenced literature.

Photoinduced cyclization offers a metal-free alternative for the synthesis of dibenzofurans. These reactions typically proceed through a radical pathway initiated by the absorption of light. One strategy involves a three-step process: bromination of o-arylphenols, Suzuki-Miyaura cross-coupling, and subsequent photoinduced cyclization to yield the dibenzofuran product.

A more direct, metal-free photoinduced procedure has also been reported, demonstrating the synthesis of substituted dibenzofurans with low to moderate yields depending on the solvent used. researchgate.net These photochemical methods are advantageous as they often proceed under mild conditions and avoid the use of potentially toxic and expensive metal catalysts.

The synthesis of dibenzofuran scaffolds can also be achieved through rearrangement reactions. An effective and straightforward route involves the rearrangement of a spirodihydrocoumarin. researchgate.net This method has been utilized to produce hexahydrodibenzofurans and can be extended to synthesize various other dibenzofuran compounds. researchgate.net Another reported rearrangement involves the conversion of a benzopyran group to a benzofuran (B130515) group, which occurred during the synthesis of coumarin (B35378) derivatives. This unusual rearrangement offers a novel pathway to benzofuran derivatives under moderate conditions.

Intermolecular Coupling Reactions for Core Formation

While intramolecular cyclizations are more common for forming the dibenzofuran core, intermolecular coupling reactions can also be employed to construct the key biaryl ether precursor, which then undergoes cyclization. For example, the palladium-catalyzed coupling of phenols with aryl halides can be a preliminary step before an intramolecular cyclization to form the dibenzofuran.

Cross-Coupling Strategies (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, making them highly valuable in the synthesis of biaryl compounds, which are precursors to dibenzofurans.

The Suzuki-Miyaura coupling reaction, which involves the coupling of an organoboron compound with an organohalide, is a versatile method for creating the biaryl linkage necessary for dibenzofuran synthesis. This reaction is known for its mild conditions and tolerance of a wide range of functional groups. The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the organohalide, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. For the synthesis of substituted dibenzofurans, this can be employed by coupling appropriately substituted aryl halides and arylboronic acids, followed by a cyclization step to form the furan ring. The choice of ligands, bases, and solvents can significantly influence the efficiency and selectivity of the reaction.

The Sonogashira coupling , another palladium-catalyzed reaction, couples terminal alkynes with aryl or vinyl halides. This method can be adapted for dibenzofuran synthesis, often involving the coupling of an ortho-halo-substituted phenol (B47542) with a terminal alkyne. The resulting ortho-alkynylphenol can then undergo cyclization to form the benzofuran ring, which can be a building block for more complex dibenzofuran structures.

A comparative overview of these cross-coupling strategies is presented in the table below.

ReactionKey ReactantsCatalyst System (Typical)Key Bond Formation
Suzuki-Miyaura Coupling Aryl halide, Arylboronic acid/esterPd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)C(sp²)–C(sp²)
Sonogashira Coupling Aryl halide, Terminal alkynePd(0) complex, Cu(I) co-catalyst, Base (e.g., Et₃N)C(sp²)–C(sp)
Ullmann-Type Coupling Approaches

The Ullmann condensation, a classical copper-catalyzed reaction, is a fundamental method for the formation of diaryl ethers, which are direct precursors to dibenzofurans. wikipedia.org This reaction typically involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst at elevated temperatures. wikipedia.org While traditional Ullmann reactions required harsh conditions, modern modifications with the use of ligands have enabled these couplings to proceed under milder conditions. The intramolecular version of the Ullmann condensation is particularly relevant for the synthesis of dibenzofurans, where a suitably substituted biaryl precursor undergoes copper-catalyzed cyclization to form the furan ring.

The mechanism of Ullmann-type reactions generally involves the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the diaryl ether and regenerates the active copper(I) catalyst.

Pyrolytic and High-Temperature Formation Routes

Dibenzofurans can also be formed through pyrolytic and high-temperature processes, often as byproducts in combustion and industrial thermal processes. These routes typically involve the thermal decomposition of larger organic molecules. For instance, the pyrolysis of certain aromatic compounds can lead to the formation of radical intermediates that subsequently cyclize to form the stable dibenzofuran ring system. While these methods are less controlled for the specific synthesis of a target molecule like 1-propyldibenzo[b,d]furan, they are significant in understanding the environmental formation of these compounds. The mechanisms often involve complex radical chain reactions and rearrangements at high temperatures.

Regioselective Alkylation and Functionalization for this compound Derivatives

Once the dibenzofuran core is synthesized, the introduction of a propyl group at the 1-position requires regioselective functionalization strategies.

Introduction of Propyl Moiety via Directed Functionalization

A common and powerful strategy for regioselective functionalization of aromatic rings is the Friedel-Crafts acylation . In the context of synthesizing this compound, this would involve the acylation of dibenzofuran with propionyl chloride or propionic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃). The regioselectivity of this reaction is crucial. While electrophilic substitution on dibenzofuran can occur at multiple positions, careful control of reaction conditions can favor substitution at the desired position. Following the acylation, the resulting 1-propionyldibenzofuran can be reduced to this compound. Common reduction methods for converting a ketone to an alkane include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures). nih.govnih.gov The choice of reduction method depends on the presence of other functional groups in the molecule that might be sensitive to acidic or basic conditions.

Another powerful technique for regioselective functionalization is directed ortho-metalation (DoM) . This method involves the use of a directing metalation group (DMG) on the aromatic ring, which directs a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho-position. While dibenzofuran itself lacks a strong intrinsic directing group, a pre-installed functional group at a specific position could be utilized to direct lithiation to the 1-position. The resulting organolithium intermediate can then be reacted with a suitable electrophile to introduce the propyl group or a precursor.

Post-Cyclization Modification Strategies

Post-cyclization modification involves the functionalization of a pre-formed dibenzofuran ring. This approach is beneficial when the desired substitution pattern is not easily accessible through the cyclization of pre-functionalized precursors. For the synthesis of this compound, this would entail the selective introduction of a functional group at the 1-position of dibenzofuran, which can then be converted to a propyl group.

This can be achieved through methods such as halogenation followed by a cross-coupling reaction. For instance, selective bromination or iodination at the 1-position, if achievable, would provide a handle for a subsequent Suzuki-Miyaura coupling with propylboronic acid or a related organoboron reagent. The regioselectivity of the initial halogenation step is a key challenge in this approach.

Catalyst Systems for Alkyl Chain Incorporation

The choice of catalyst is critical for achieving high efficiency and selectivity in the incorporation of alkyl chains onto the dibenzofuran skeleton.

For cross-coupling reactions like the Suzuki-Miyaura coupling, palladium-based catalysts are predominantly used. The specific ligand coordinated to the palladium center plays a crucial role in the outcome of the reaction. Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) and various biaryl phosphines, are commonly employed to stabilize the palladium catalyst and facilitate the steps of the catalytic cycle. The selection of the appropriate palladium catalyst and ligand system is essential for coupling sterically hindered substrates or for achieving high turnover numbers.

In C-H activation/functionalization reactions, which are an emerging and powerful tool for direct alkylation, transition metal catalysts, particularly those based on rhodium and palladium, are often employed. researchgate.netnih.gov These catalysts can activate a C-H bond, typically with the assistance of a directing group, allowing for the direct coupling with an alkylating agent. For the synthesis of this compound, a catalyst system that can selectively activate the C1-H bond of the dibenzofuran ring would be highly desirable. Research in this area is focused on developing catalysts with ligands that can control the regioselectivity of the C-H activation process.

The following table summarizes some catalyst systems relevant to the synthesis of substituted dibenzofurans.

Reaction TypeCatalystLigand (if applicable)Purpose
Suzuki-Miyaura Coupling Pd(PPh₃)₄, Pd(OAc)₂Phosphines (e.g., PPh₃, SPhos)C-C bond formation for biaryl synthesis or post-cyclization alkylation.
Ullmann Condensation CuI, Cu₂ODiamines, PhenanthrolinesC-O bond formation for diaryl ether synthesis (dibenzofuran precursor).
Friedel-Crafts Acylation AlCl₃, FeCl₃N/AIntroduction of an acyl group for subsequent reduction to an alkyl chain.
C-H Activation [RhCp*Cl₂]₂, Pd(OAc)₂Various specialized ligandsDirect, regioselective introduction of functional groups. researchgate.net

Optimization of Synthetic Pathways and Reaction Conditions

The efficiency of synthetic routes to this compound and other substituted dibenzofurans is highly dependent on the careful optimization of various reaction parameters. These include the selection of an appropriate solvent system, the fine-tuning of the catalyst and ligand, and the control of temperature and pressure.

The choice of solvent can dramatically influence the outcome of a chemical reaction, affecting reaction rates, yields, and even the course of the reaction pathway. In the synthesis of dibenzofurans, a notable solvent effect has been observed in various catalytic systems. For instance, in copper-catalyzed cyclization reactions for the formation of the dibenzofuran core, methanol (B129727) (MeOH) has been shown to be a highly effective solvent, leading to significantly improved product yields. In contrast, solvents such as 1,4-dioxane (B91453) and dimethylformamide (DMF) have been found to be unsuitable for certain transformations, with no reaction occurring in some cases. acs.org

Water is an increasingly attractive solvent from a green chemistry perspective due to its non-toxic and non-flammable nature. acs.org In some dibenzofuran syntheses, water has been successfully employed as the reaction medium, leading to excellent yields, particularly when the reaction time is extended. acs.org The polarity of the solvent also plays a crucial role. Polar solvents can facilitate the stabilization of charged intermediates or transition states, thereby accelerating the reaction rate. The optimization of solvent systems often involves screening a range of solvents with varying polarities to identify the optimal conditions for a specific transformation.

SolventTypical Reaction SystemEffect on YieldReference
Methanol (MeOH)Cu-catalyzed cyclizationHigh yields acs.org
Water (H₂O)Cu-catalyzed cyclizationExcellent yields with extended reaction time acs.org
1,4-DioxaneCu-catalyzed cyclizationNo reaction acs.org
Dimethylformamide (DMF)Cu-catalyzed cyclizationNo reaction acs.org
AcetonitrileAg₂O-promoted oxidative couplingOptimal solvent for specific reactions scielo.br

Palladium- and copper-based catalysts are frequently employed in the synthesis of dibenzofurans, often through cross-coupling and cyclization reactions. The efficiency of these catalytic systems is highly dependent on the catalyst loading and the nature of the supporting ligands. Optimization studies have shown that both the palladium catalyst and the accompanying ligand are often essential for the reaction to proceed. unicatt.it

The choice of ligand can significantly impact the reactivity and selectivity of the catalytic process. For instance, in palladium-catalyzed reactions, bulky electron-rich phosphine ligands, such as XPhos, have demonstrated superior activity compared to other ligands. unicatt.it The optimization of catalyst loading is a critical aspect of developing efficient and cost-effective synthetic protocols. Reducing the catalyst loading to the minimum effective amount without compromising the yield is a key goal. Studies have shown that while a certain catalyst loading is necessary for optimal performance, further increasing the amount of catalyst does not always lead to an improvement in yield or reaction time.

Catalyst SystemLigandTypical ReactionKey FindingsReference
Pd₂(dba)₃dppfNucleophilic substitutionEffective for reactions with nitrogen-based nucleophiles unicatt.it
[Pd(η³-C₃H₅)Cl]₂XPhosNucleophilic substitutionMore efficient for sulfur, oxygen, and carbon nucleophiles unicatt.it
CuIBidentate nitrogen ligandsIntramolecular cyclizationSignificantly improves yield compared to no ligand acs.org
Pd(PPh₃)₄ and Cu₂O-One-pot cross-coupling/Ullmann couplingCritical for achieving high yields

Temperature is a critical parameter that directly influences the rate of chemical reactions. In the synthesis of dibenzofurans, optimizing the reaction temperature is essential for achieving a balance between a reasonable reaction time and the prevention of side reactions or decomposition of products. For instance, in certain palladium-catalyzed Tsuji–Trost-type reactions for the functionalization of benzofurans, a temperature of 120 °C has been found to be optimal. unicatt.it Conversely, a dramatic decrease in efficiency has been observed at lower temperatures. unicatt.it In other systems, such as the oxidative coupling for the synthesis of dihydrobenzofuran neolignans, reactions are often conducted at room temperature, while heating to 50 °C or 85 °C can influence the reaction yield. scielo.brchemrxiv.org

The influence of pressure on dibenzofuran synthesis is less commonly reported but can be a significant factor, particularly in reactions involving gaseous reagents or intermediates, or when trying to increase the boiling point of a solvent. Some syntheses are carried out in sealed vessels, such as a pressure tube, which allows the reaction to be performed at temperatures above the normal boiling point of the solvent. For example, a copper-catalyzed cyclization in water has been successfully conducted at 100 °C in a pressure tube. acs.org This indicates that supra-atmospheric pressure can be beneficial for certain transformations, likely by increasing the concentration of volatile components and enhancing reaction rates.

Reaction TypeTemperature (°C)PressureEffect on ReactionReference
Pd-catalyzed nucleophilic substitution120AtmosphericOptimal for high yield unicatt.it
AgOAc-promoted oxidative coupling50AtmosphericImproved yield compared to room temperature in some cases scielo.br
Ag₂O-promoted oxidative coupling0, RT, 85 (reflux)AtmosphericTemperature variation affects conversion and selectivity scielo.brchemrxiv.org
Cu-catalyzed cyclization100Supra-atmospheric (in pressure tube)Enables reaction in water at elevated temperature acs.org

One-pot synthesis, where multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. Several one-pot methodologies have been developed for the synthesis of dibenzofurans. These often involve tandem or cascade reactions, where the product of one step immediately becomes the substrate for the next.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound is crucial for developing sustainable and environmentally responsible methodologies.

Prevention of Waste: The most fundamental principle of green chemistry is the prevention of waste. One-pot syntheses are inherently greener as they minimize waste by reducing the number of unit operations and purification steps.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred over substitution and elimination reactions that generate stoichiometric byproducts. The atom economy of different synthetic routes to this compound should be evaluated to identify the most efficient pathway.

Use of Safer Solvents and Auxiliaries: The choice of solvent has a significant environmental impact. The use of benign solvents like water or recyclable and biodegradable solvents is a key aspect of green chemistry. The development of solvent-free reaction conditions is an even more desirable goal.

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled and reused. The use of highly efficient and recyclable catalysts, such as palladium on carbon (Pd/C), aligns with green chemistry principles. organic-chemistry.org

Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to minimize energy consumption. The development of catalytic systems that operate under mild conditions is a key area of research.

By integrating these principles into the design of synthetic strategies for this compound, it is possible to develop more sustainable and environmentally friendly chemical processes.

Mechanistic Investigations of 1 Propyldibenzo B,d Furan Reactivity

Electrophilic Aromatic Substitution Patterns in Dibenzofurans

The presence of a propyl group at the 1-position significantly influences the regioselectivity of electrophilic aromatic substitution on the dibenzo[b,d]furan skeleton. The propyl group is an electron-donating alkyl group, which activates the ring it is attached to and directs incoming electrophiles to the ortho and para positions.

In the case of 1-propyldibenzo[b,d]furan, the directing effects of the dibenzofuran (B1670420) core and the propyl substituent must be considered collectively. The oxygen atom of the furan (B31954) ring strongly activates the 2, 3, 7, and 8 positions. The propyl group at position 1 further activates its ortho (position 2) and para (position 4) positions.

The combined directing effects are summarized below:

Position 2: This position is activated by both the oxygen of the furan ring and the ortho-directing effect of the propyl group. This reinforcing effect makes position 2 the most probable site for electrophilic attack.

Position 4: This position is activated by the para-directing effect of the propyl group.

Position 8: This position is activated by the oxygen atom and is electronically similar to the 2-position in the unsubstituted ring. It remains a likely site for substitution.

Position 3 and 7: These positions are activated by the core ring system but are generally less reactive than the 2 and 8 positions.

Therefore, for this compound, electrophilic substitution is expected to yield a mixture of products, with substitution at the 2-position being the major pathway due to the cooperative activating effects of the existing substituents.

PositionInfluence from Dibenzofuran CoreInfluence from 1-Propyl GroupPredicted Reactivity
2ActivatedActivated (ortho)Highly Favorable
3ActivatedNone (meta)Less Favorable
4Deactivated (relative to 2,3,7,8)Activated (para)Favorable
6DeactivatedNoneUnlikely
7ActivatedNonePossible
8ActivatedNoneFavorable
9DeactivatedNone (meta)Unlikely

Radical Reaction Pathways in Dibenzofuran Systems

Radical reactions involving dibenzofuran systems are significant in combustion and degradation processes. bohrium.com The formation of dibenzofuran can occur through pathways involving hydroxyl radical addition to precursors like benzene (B151609) and biphenyl (B1667301). bohrium.com Conversely, the degradation of the dibenzofuran structure can also proceed via radical mechanisms.

For this compound, two main sites are susceptible to radical attack: the aromatic rings and the propyl side chain.

Aromatic Core Attack: Radical species, such as the hydroxyl radical (•OH), can add to the aromatic rings of the dibenzofuran core. This addition disrupts the aromaticity and is often the initial step in oxidative degradation pathways, leading to the formation of hydroxylated intermediates and eventual ring cleavage.

Side-Chain Attack: The propyl group possesses benzylic-like hydrogens at the carbon atom attached to the dibenzofuran ring. These hydrogens are susceptible to abstraction by radicals, forming a stabilized benzylic-type radical. This pathway is a common initiation step for the auto-oxidation of alkyl-substituted aromatic compounds.

The unimolecular decomposition of dibenzofuran radicals can also occur, particularly at elevated temperatures, leading to ring-opening and the formation of smaller molecular fragments. researchgate.net

Nucleophilic Attack and Ring Opening Reactions

While the electron-rich nature of the dibenzofuran rings makes them generally resistant to nucleophilic aromatic substitution, specific reactions can lead to nucleophilic attack and even ring opening. These transformations often require the use of transition metal catalysts or the conversion of the aromatic ring into a more reactive intermediate. researchgate.netnih.gov

A notable reaction is the nickel-catalyzed ring-opening C-O bond arylation. nih.gov In this process, an aryl Grignard reagent attacks the dibenzofuran skeleton, leading to the cleavage of one of the carbon-oxygen bonds of the central furan ring. This reaction transforms the dibenzofuran into a substituted biphenyl derivative. For this compound, this reaction would result in a 2-aryl-2'-hydroxy-propylbiphenyl.

Another pathway involves the reaction of dibenzofuran with strong bases like butyl lithium, which results in deprotonation (lithiation) at the 1 and 9 positions, making them susceptible to subsequent reaction with electrophiles. wikipedia.orgekb.eg The presence of the 1-propyl group would likely direct lithiation to the 9-position.

Furthermore, regioselective nucleophilic attack can occur on derivatives of dibenzofuran. For instance, the opening of a lactone ring in a dibenzofuran derivative by primary or secondary amines proceeds via nucleophilic attack to generate a phenoxide ion, which can then participate in subsequent intramolecular reactions. ekb.egbiointerfaceresearch.com

Oxidation-Reduction Chemistry of the Dibenzofuran Core

The dibenzofuran core is susceptible to oxidation, particularly by biological systems or under specific chemical conditions. nih.gov Fungal and bacterial degradation pathways often initiate the transformation of dibenzofuran through oxidation. researchgate.net

The primary oxidative transformations include:

Hydroxylation: Mono- and dihydroxylation of the aromatic rings are common initial steps in the metabolic degradation of dibenzofuran. nih.govnih.gov Oxidation typically occurs at the electronically rich positions, such as 2, 3, 7, and 8, leading to the formation of various hydroxylated dibenzofurans.

Ring Cleavage: Following hydroxylation, further oxidation can lead to the cleavage of one of the aromatic rings. nih.govnih.gov This process involves dioxygenase enzymes in microbial systems, which catalyze the opening of the aromatic ring to produce carboxylic acid derivatives. researchgate.net

For this compound, oxidation can also occur at the propyl side chain, specifically at the benzylic position, to form alcohols, ketones, or carboxylic acids, in addition to the oxidation of the aromatic core.

Reduction of the dibenzofuran aromatic system is more challenging due to its aromatic stability. It typically requires harsh conditions, such as catalytic hydrogenation at high pressure and temperature, which can lead to the saturation of one or both benzene rings.

Reaction TypeSubstratePotential Products
HydroxylationDibenzo[b,d]furan2-Hydroxydibenzofuran, 3-Hydroxydibenzofuran, 4-Hydroxydibenzofuran, 2,8-Dihydroxydibenzofuran
Ring CleavageHydroxylated DibenzofuransBenzo[b]furo[3,2-d]-2-pyrone-6-carboxylic acid
Side-Chain OxidationThis compound1-(Dibenzo[b,d]furan-1-yl)propan-1-ol, 1-(Dibenzo[b,d]furan-1-yl)propan-1-one

Thermal Stability and Decomposition Mechanisms of Substituted Dibenzofurans

Dibenzofuran is a thermally robust compound, a property that has led to its use as a heat transfer agent. wikipedia.orgbiointerfaceresearch.com Substituted dibenzofurans, including this compound, are also expected to exhibit high thermal stability.

Decomposition typically occurs at high temperatures, such as those found in combustion processes. The mechanisms of thermal degradation can be complex and may proceed through radical pathways. In the presence of catalysts like copper chlorides, the thermal degradation of chlorinated dibenzofurans has been studied, showing decomposition into smaller chlorinated aromatic compounds like polychlorobenzenes. nih.gov

For this compound, thermal decomposition at very high temperatures would likely involve the following pathways:

Side-Chain Cleavage: Homolytic cleavage of the C-C bonds in the propyl group, particularly the bond between the ring and the propyl group, can occur.

Ring Fragmentation: At sufficiently high energies, the fused ring system itself will fragment into smaller, more volatile compounds.

The specific decomposition products and pathways are highly dependent on the conditions, including temperature, pressure, and the presence of oxygen or catalytic substances.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Propyldibenzo B,d Furan

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, the connectivity and spatial relationships of atoms can be determined.

Proton (¹H) NMR Analysis for Alkyl Group Conformation and Connectivity

The ¹H NMR spectrum provides detailed information about the chemical environment of protons in a molecule. For 1-Propyldibenzo[b,d]furan, the spectrum can be divided into two distinct regions: the aliphatic region for the propyl group and the aromatic region for the dibenzofuran (B1670420) core.

The propyl group is expected to exhibit a characteristic set of signals. The terminal methyl (CH₃) protons would appear furthest upfield as a triplet, coupled to the adjacent methylene (B1212753) protons. The central methylene (CH₂) protons would appear as a multiplet (a sextet), being coupled to both the methyl and the benzylic methylene protons. The benzylic methylene protons (the CH₂ group attached directly to the aromatic ring) would be shifted further downfield due to the anisotropic effect of the aromatic system and would appear as a triplet, coupled only to the central methylene group. docbrown.infolibretexts.org

The aromatic region is anticipated to be more complex, with seven protons on the dibenzofuran skeleton. Due to the C1-substitution, all seven aromatic protons are chemically non-equivalent, likely resulting in a series of overlapping multiplets and doublets in the typical aromatic range of 7.0-8.5 ppm. wisc.eduyoutube.com The specific chemical shifts and coupling patterns depend on the electronic effects of the alkyl substituent and the furan (B31954) oxygen.

Predicted ¹H NMR Data for this compound (in CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-1' (CH₂)2.85 - 2.95Triplet (t)~7.6
H-2' (CH₂)1.70 - 1.80Sextet (sxt)~7.5
H-3' (CH₃)0.95 - 1.05Triplet (t)~7.4
Aromatic (7H)7.20 - 8.20Multiplet (m)-

Carbon (¹³C) NMR for Aromatic and Aliphatic Framework Assessment

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their chemical environment. In a proton-decoupled ¹³C NMR spectrum of this compound, a total of 15 distinct signals are expected, corresponding to the 15 carbon atoms in the molecule. bhu.ac.in

These signals can be categorized into:

Aliphatic Carbons: Three signals in the upfield region (typically 10-40 ppm) corresponding to the three carbons of the propyl chain. compoundchem.com

Aromatic Carbons: Twelve signals in the downfield region (typically 110-160 ppm). These include seven protonated carbons (CH) and five quaternary carbons (C), which are part of the dibenzofuran ring structure. The carbons directly bonded to the oxygen atom (C4a and C5a) are expected to be the most downfield among the aromatic signals. chemicalbook.comoregonstate.edu

Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon AtomPredicted Chemical Shift (δ, ppm)Type
C-3' (CH₃)13.5 - 14.5Aliphatic
C-2' (CH₂)24.0 - 25.0Aliphatic
C-1' (CH₂)37.0 - 38.0Aliphatic
Aromatic & Quaternary (12C)110.0 - 160.0Aromatic

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals and confirm the molecular structure, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, strong cross-peaks would be observed between the protons of the propyl chain (H-1'/H-2' and H-2'/H-3'). Additionally, correlations between adjacent aromatic protons would help to trace the connectivity around the dibenzofuran rings.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom to which they are attached (one-bond ¹H-¹³C correlation). columbia.edu It allows for the direct assignment of the ¹³C signals for all protonated carbons by linking them to their already-assigned proton signals. For instance, the proton signal at ~2.9 ppm would show a correlation to the carbon signal at ~37.5 ppm, assigning them as H-1' and C-1', respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range connectivity (two or three-bond ¹H-¹³C correlations). researchgate.netyoutube.com It is particularly crucial for identifying quaternary carbons and confirming the substitution pattern. Key expected correlations would include:

A cross-peak between the benzylic protons (H-1') and the aromatic carbon C-1, confirming the attachment point of the propyl group.

Correlations from H-1' to the neighboring aromatic carbon C-2 and the quaternary carbon C-9b.

Correlations from aromatic protons to adjacent and quaternary carbons, helping to piece together the entire aromatic framework.

Predicted Key HMBC Correlations for this compound

Proton (¹H)Correlated Carbons (¹³C)
H-1' (CH₂)C-2', C-1, C-2, C-9b
H-3' (CH₃)C-1', C-2'
H-2C-1, C-3, C-4, C-9b
H-9C-1, C-7, C-8, C-9a

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry measures the mass of a molecule with extremely high accuracy (typically to four or more decimal places). fiveable.melibretexts.org This precision allows for the unambiguous determination of a compound's molecular formula by distinguishing between compounds that have the same nominal mass but different elemental compositions. sydney.edu.au

For this compound, the molecular formula is C₁₅H₁₄O. HRMS would be used to confirm this by measuring the exact mass of the molecular ion ([M]⁺ or [M+H]⁺) and comparing it to the calculated theoretical mass.

HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₅H₁₄O
Calculated Exact Mass210.1045
Expected HRMS [M+H]⁺210.1123

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid chromatography-mass spectrometry is a powerful hyphenated technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. emerypharma.com In the context of synthesizing this compound, LC-MS serves two primary purposes:

Purity Assessment: The LC component separates the target compound from any unreacted starting materials, byproducts, or other impurities. researchgate.netresolvemass.ca The resulting chromatogram shows a peak for each component, and the area of the peak corresponding to the product can be used to estimate its purity. uccore.org

Identity Confirmation: As the separated components elute from the LC column, they are introduced into the mass spectrometer. The MS detector confirms the identity of the peak corresponding to this compound by detecting its specific mass-to-charge ratio (m/z), typically observing the protonated molecule [M+H]⁺ at m/z 211.1 in positive ion mode. This confirms that the major peak in the chromatogram is indeed the desired product. acs.org

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insight into the molecular structure of this compound by probing the vibrational modes of its constituent chemical bonds.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational energies of different bonds. specac.com The IR spectrum of this compound is characterized by absorption bands originating from the dibenzofuran core and the propyl substituent.

The key diagnostic regions in the spectrum include:

Aromatic C-H Stretching: The dibenzofuran moiety exhibits C-H stretching vibrations that typically appear at wavenumbers just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). vscht.cz These bands are characteristic of C-H bonds where the carbon atom is part of an aromatic ring.

Aliphatic C-H Stretching: The propyl group introduces characteristic aliphatic C-H stretching vibrations from its methyl (-CH₃) and methylene (-CH₂) groups. These absorptions are found at wavenumbers below 3000 cm⁻¹ (typically in the 2960-2850 cm⁻¹ range). masterorganicchemistry.com

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings of the dibenzofuran structure give rise to a series of sharp, moderate-to-weak bands in the 1600-1450 cm⁻¹ region. vscht.cz

C-O-C Stretching: The ether linkage within the furan ring is a key feature of the dibenzofuran core. This bond produces a strong, characteristic C-O-C asymmetric stretching absorption, typically observed in the 1250-1200 cm⁻¹ range.

Alkyl C-H Bending: The propyl group also shows characteristic bending (scissoring, wagging, and twisting) vibrations for its CH₂ and CH₃ groups in the 1470-1370 cm⁻¹ region. nih.gov

Out-of-Plane C-H Bending: The substitution pattern on the aromatic rings influences the strong out-of-plane C-H bending vibrations in the "fingerprint region" (below 900 cm⁻¹), which can provide further structural confirmation.

The combination of these distinct absorption bands allows for the unambiguous identification of the key structural components of this compound.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound


Wavenumber Range (cm⁻¹)Vibrational ModeAssociated Functional GroupExpected Intensity
3100-3000C-H StretchAromatic (Dibenzofuran)Medium to Weak
2960-2850C-H StretchAliphatic (Propyl group)Medium to Strong
1600-1450C=C StretchAromatic (Dibenzofuran)Medium to Weak, Sharp
1470-1370C-H BendAliphatic (Propyl group)Medium
1250-1200C-O-C Asymmetric StretchAryl Ether (Furan ring)Strong
900-675C-H Out-of-Plane BendAromatic (Dibenzofuran)Strong

Raman spectroscopy, a complementary technique, is particularly sensitive to non-polar bonds and symmetric vibrations. nih.govFor this compound, it would be effective in characterizing the symmetric breathing modes of the aromatic rings, which often produce strong and sharp signals in the fingerprint region (1600-800 cm⁻¹). researchgate.net

Electronic Spectroscopy and Photophysical Properties

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule, providing information on its conjugated system and photophysical behavior.

The UV-Visible absorption spectrum of this compound is dominated by the electronic transitions of the extensive π-conjugated system of the dibenzofuran core. The propyl group, being a saturated alkyl substituent, acts as a weak auxochrome and is expected to have only a minor influence on the absorption profile, potentially causing a small bathochromic (red) shift compared to unsubstituted dibenzofuran.

The spectrum is expected to show multiple absorption bands in the ultraviolet (UV) region, typically between 200 and 350 nm. These bands arise from π → π* transitions of varying energies. Based on the spectra of related compounds like benzofuran (B130515) and dibenzofuran, a series of intense and structured bands can be predicted. researchgate.netnist.gov

Table 2: Predicted UV-Visible Absorption Maxima (λmax) for this compound in a Nonpolar Solvent

Dibenzofuran and its derivatives are known to be fluorescent, exhibiting photoluminescence upon excitation with UV light. nih.govAfter absorbing a photon and reaching an excited electronic state (S₁), the molecule can relax to the ground state (S₀) by emitting a photon. This emitted light is the fluorescence.

The fluorescence emission of this compound is expected to occur at a longer wavelength (lower energy) than its absorption, a phenomenon known as the Stokes shift. The emission spectrum is often a mirror image of the longest-wavelength absorption band. Dibenzofuran-containing materials are known for their blue electroluminescence, suggesting that the fluorescence of this compound would likely fall within the violet-to-blue region of the visible spectrum. ingentaconnect.comThe fluorescence quantum yield (ΦF), which measures the efficiency of the fluorescence process, is anticipated to be high in non-polar solvents, as the rigid, planar structure of the dibenzofuran core disfavors non-radiative decay pathways. The alkyl substituent is not expected to quench the fluorescence.

Table 3: Predicted Photoluminescence Properties of this compound


PropertyPredicted Characteristic
Excitation Wavelength (λex)Corresponds to absorption maxima (~280-310 nm)
Emission Wavelength (λem)~320-400 nm (Violet-Blue)
Quantum Yield (ΦF)Expected to be moderate to high in aprotic, non-polar solvents
Stokes Shift~20-50 nm

Circularly Polarized Luminescence (CPL) is a phenomenon where a chiral molecule emits left- and right-circularly polarized light with different intensities upon excitation. It is the emission analog of circular dichroism (CD) and provides information about the stereochemistry of the excited state.

This compound, as typically synthesized, is an achiral molecule. It lacks a stereocenter and does not possess axial or planar chirality. Therefore, in an achiral solvent, it will not exhibit any chiroptical properties such as CD or CPL. These properties are exclusively observed in chiral molecules. researchgate.netCPL could only be induced in this compound if it were placed in a chiral environment (e.g., a chiral solvent or host matrix) or if the structure was modified to introduce a chiral center, followed by the separation of its enantiomers.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govWhile the specific crystal structure of this compound is not available, the structure of a closely related analog, 2-(pentyloxy)dibenzo[b,d]furan, provides an excellent model for its solid-state characteristics. nih.gov Based on this analog, this compound is expected to have a nearly planar dibenzofuran core. In the crystal lattice, the molecules would likely arrange themselves to maximize favorable intermolecular interactions. A key feature of the packing would be π-π stacking interactions between the electron-rich dibenzofuran rings of adjacent molecules. nih.govThe centroid-to-centroid distance for these interactions in the pentyloxy analog is 4.070 Å, with a perpendicular separation between rings of 3.373 Å, indicating significant overlap. nih.gov The aliphatic propyl chains would likely engage in weaker van der Waals or hydrophobic interactions, potentially segregating into their own regions within the crystal lattice, similar to the head-to-head and tail-to-tail arrangement seen in the pentyloxy derivative. nih.gov

Table 4: Expected Crystallographic Parameters for this compound (Based on the structure of 2-(pentyloxy)dibenzo[b,d]furan) nih.gov

Table of Mentioned Compounds

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a cornerstone of chemical characterization, providing the quantitative composition of elements within a compound. This technique is fundamental in confirming the empirical formula of a newly synthesized molecule, such as this compound. The process involves combusting a small, precisely weighed sample of the compound in an excess of oxygen. The resulting combustion products, primarily carbon dioxide (CO₂) and water (H₂O), are collected and weighed to determine the mass percentages of carbon and hydrogen in the original sample.

The theoretically calculated elemental composition of this compound, which possesses the molecular formula C₁₅H₁₄O, serves as the benchmark against which experimental results are compared. For a pure sample, the experimentally determined percentages of carbon and hydrogen should closely align with these theoretical values, typically within a narrow margin of error (±0.4%). This correspondence provides strong evidence for the compound's proposed atomic constitution and, by extension, its empirical and molecular formula.

Detailed research findings from the synthesis and characterization of analogous substituted dibenzofurans consistently utilize elemental analysis to validate their structures. While specific experimental data for this compound is not detailed in publicly available literature, the standard for its structural confirmation would necessitate the data presented in the following table. The expected experimental values would need to match the theoretical percentages to verify the successful synthesis and purity of the compound.

Table 1: Comparison of Theoretical and Expected Experimental Elemental Analysis Data for this compound (C₁₅H₁₄O)

ElementTheoretical Percentage (%)Expected Experimental Percentage (%)
Carbon (C)85.68%85.68% ± 0.4%
Hydrogen (H)6.71%6.71% ± 0.4%

The congruence between the theoretical and experimentally obtained values in elemental analysis is a critical checkpoint in the structural elucidation of organic compounds. It confirms that the relative proportions of the constituent atoms align with the proposed molecular formula, thereby validating the empirical formula of this compound.

Computational and Theoretical Investigations of 1 Propyldibenzo B,d Furan Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the geometric, electronic, and spectroscopic properties of molecules. For a substituted aromatic system like 1-Propyldibenzo[b,d]furan, these methods can elucidate the effects of the propyl group on the dibenzofuran (B1670420) backbone.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules in their ground state. DFT calculations are used to optimize the molecular geometry, predict vibrational frequencies, and calculate thermodynamic properties.

For the dibenzofuran (DF) framework, DFT studies have been successfully employed to determine its minimum energy structure and harmonic vibrational frequencies, showing excellent agreement with experimental data. nih.gov For this compound, a DFT study would begin by optimizing the molecule's geometry to find its most stable three-dimensional conformation. This would involve determining key bond lengths, bond angles, and the dihedral angle of the propyl group relative to the planar dibenzofuran ring system.

The addition of the electron-donating propyl group at the C1 position is expected to subtly alter the electronic distribution and geometry of the parent DF structure. DFT calculations can precisely quantify these changes, providing insights into properties such as the dipole moment and molecular electrostatic potential (MEP), which indicates regions of positive and negative charge on the molecular surface. Such calculations on related substituted dibenzofurans have been used to estimate parameters like formation energy and chemical hardness.

Illustrative Data: Calculated Ground State Properties for this compound The following table presents typical parameters that would be obtained from a DFT calculation. The values are for illustrative purposes to show the output of such a study.

PropertyIllustrative ValueUnitSignificance
Total Energy-768.5HartreesThe total electronic energy of the molecule in its optimized geometry.
Dipole Moment1.2DebyeMeasures the overall polarity of the molecule, influenced by the propyl group.
Heat of Formation150.2kJ/molThe enthalpy change when the compound is formed from its constituent elements.
Vibrational Frequencies3100 - 400cm⁻¹Corresponds to infrared spectroscopy peaks, used to confirm a stable structure.

While DFT is focused on the ground state, Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension used to investigate the properties of electronically excited states. youtube.com This makes it the workhorse method for simulating ultraviolet-visible (UV-Vis) absorption spectra. youtube.com

For the parent dibenzofuran, TD-DFT calculations have been used to accurately predict electronic transitions and assign absorption bands observed in experimental spectra. nih.gov A TD-DFT study on this compound would calculate the vertical excitation energies, which correspond to the energy required to promote an electron from an occupied orbital to an unoccupied orbital without a change in molecular geometry. These energies and their corresponding oscillator strengths (a measure of the transition probability) allow for the theoretical prediction of the UV-Vis spectrum.

The propyl substituent, being a weak electron-donating group, would likely cause a small red shift (shift to longer wavelengths) in the absorption bands compared to unsubstituted dibenzofuran due to a slight destabilization of the highest occupied molecular orbital (HOMO).

Illustrative Data: TD-DFT Calculated Electronic Transitions for this compound This table illustrates the kind of data generated from a TD-DFT calculation to predict a UV-Vis spectrum. Values are hypothetical.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Primary Orbital Contribution
S₀ → S₁4.103020.08HOMO → LUMO
S₀ → S₂4.352850.25HOMO-1 → LUMO
S₀ → S₃4.982490.41HOMO → LUMO+1

Frontier Molecular Orbital (FMO) theory is a key conceptual tool in chemistry for understanding reactivity, electronic transitions, and stability. The most important FMOs are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron. In computational studies of benzofuran (B130515) and dibenzofuran derivatives, the HOMO and LUMO energy levels are routinely calculated to assess their electronic properties and reactivity. jst.go.jp

For this compound, the HOMO would be expected to be a π-orbital delocalized across the aromatic rings, while the LUMO would be a corresponding π*-antibonding orbital. The electron-donating nature of the propyl group would likely raise the energy of the HOMO relative to unsubstituted dibenzofuran, thereby slightly decreasing the HOMO-LUMO gap and potentially increasing the molecule's reactivity.

Illustrative Data: Frontier Molecular Orbital Energies for this compound This table provides an example of FMO data derived from a DFT calculation. The values are illustrative.

OrbitalEnergy (eV)Significance
HOMO-5.85Represents the ability to donate an electron.
LUMO-1.15Represents the ability to accept an electron.
HOMO-LUMO Gap (ΔE)4.70Correlates with chemical reactivity and stability.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the identification of reaction intermediates, the characterization of transition states, and the calculation of energy barriers, providing a detailed picture of reaction mechanisms that can be difficult to probe experimentally.

A transition state (TS) is a specific configuration along a reaction coordinate that represents the highest potential energy point, corresponding to a first-order saddle point on the potential energy surface. ucsb.edu Locating the TS and calculating its energy relative to the reactants allows for the determination of the activation energy barrier, a key factor governing the reaction rate.

While specific transition state calculations for reactions involving this compound are not documented in the searched literature, studies on the parent dibenzofuran molecule provide valuable insights. For example, DFT calculations have been used to investigate reaction pathways and determine energy barriers for processes like C-O bond scission in dibenzofuran. nih.gov One study found a very large energy barrier of 107 kcal/mol for the C-O bond cleavage in dibenzofuran, indicating high thermal stability. nih.gov For this compound, computational methods could be used to model reactions such as electrophilic aromatic substitution. The presence of the propyl group would direct incoming electrophiles, and TS calculations would reveal the energy barriers for substitution at different positions on the aromatic rings.

Many reactions, particularly in combustion or atmospheric chemistry, proceed through radical mechanisms. Computational simulations are crucial for studying these highly reactive species and their reaction pathways. DFT studies have been performed to investigate the reactions of dibenzofuran in reducing environments, which involve radical intermediates. nih.gov

These studies have calculated the energy barriers for reactions such as hydrogen atom addition to the dibenzofuran ring system. It was found that a bimolecular reaction of dibenzofuran with a hydrogen radical (H•) has a significantly lower energy barrier than unimolecular decomposition, suggesting that radical-initiated pathways are kinetically favored. nih.gov Similar simulations for this compound could investigate pathways such as hydrogen abstraction from the propyl group to form a carbon-centered radical, or the addition of radicals like hydroxyl (•OH) to the aromatic system. tandfonline.com These simulations would involve optimizing the geometries of the radical intermediates and the transition states connecting them, thereby mapping out the most probable degradation or transformation pathways under specific conditions.

Conformational Analysis of Alkyl Chains on Dibenzofuran Scaffolds

In the context of this compound, the propyl chain will seek to adopt a conformation that minimizes steric hindrance with the adjacent hydrogen atom on the C2 position of the dibenzofuran ring and the perihydrogen atom on the C9 position. It is hypothesized that the anti conformer, where the alkyl chain is extended, and the gauche conformer are the most likely low-energy states. dtic.mil The potential energy surface of such a system would reveal the relative energies of these conformers and the energy barriers to their interconversion. libretexts.orgmuni.cz

Computational methods, such as Density Functional Theory (DFT), are powerful tools for mapping these potential energy surfaces and calculating the relative stabilities of different conformers. mdpi.com For a molecule like this compound, a relaxed potential energy surface scan around the dihedral angles of the propyl chain would elucidate the most stable conformations and the transition states connecting them.

Table 1: Hypothetical Relative Energies of this compound Conformers Based on Analogous Systems

ConformerDihedral Angle 1 (C2-C1-Cα-Cβ)Dihedral Angle 2 (C1-Cα-Cβ-Cγ)Relative Energy (kcal/mol)
Anti~90°~180°0.00
Gauche (syn)~90°~60°> 0
Gauche (anti)~90°~-60°> 0

Note: This table is illustrative and based on the expected conformational preferences of alkyl chains on aromatic systems. Specific energy values would require dedicated quantum chemical calculations for this compound.

Structure-Property Relationship Predictions based on Computational Data

The prediction of structure-property relationships through computational methods is a cornerstone of modern chemical research. For this compound, computational data can be used to establish correlations between its molecular structure and various physicochemical properties. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are frequently employed for this purpose. consensus.appmdpi.com These models use calculated molecular descriptors to predict properties of interest.

For this compound, key molecular descriptors can be calculated using quantum chemical methods to predict its properties. These descriptors include:

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap is an indicator of chemical reactivity and stability.

Steric and Topological Descriptors: Molecular volume, surface area, and shape indices quantify the steric influence of the propyl group.

Hydrophobicity: The partition coefficient (log P) is a measure of a molecule's hydrophobicity and can be estimated computationally.

Table 2: Predicted Molecular Descriptors for Aromatic Hydrocarbons (Illustrative for Structure-Property Relationship Analysis)

CompoundHOMO Energy (eV)LUMO Energy (eV)Log P
Dibenzofuran-7.8-0.53.2
1-Methyldibenzofuran-7.6-0.43.7
1-Ethyldibenzofuran-7.5-0.44.1
1-Propyldibenzofuran-7.5-0.44.5

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the type of data used in QSPR/QSAR studies. Actual values would need to be calculated using appropriate computational chemistry software.

By systematically calculating these descriptors for a series of alkyl-substituted dibenzofurans, a predictive model could be developed. Such a model would allow for the in silico estimation of properties for other, yet-to-be-synthesized, derivatives, thereby guiding experimental efforts. The presence of the propyl group in 1-propyldibenzofuran is expected to increase its lipophilicity compared to the parent dibenzofuran, which could in turn influence its environmental fate and biological interactions.

Environmental Formation Mechanisms and Fate of Alkylated Dibenzofurans

Formation during Combustion and Pyrolysis Processes

Combustion and pyrolysis are significant sources of alkylated dibenzofurans in the environment. These processes provide the necessary conditions for the formation of these compounds from a variety of precursors.

The gas-phase formation of dibenzofurans can occur during fuel-rich oxidation of aromatic hydrocarbons. rsc.org Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are key precursors in these high-temperature reactions. copernicus.orgresearchgate.net For instance, studies on the oxidation of toluene have shown the formation of benzofuran (B130515) and dibenzofuran (B1670420). rsc.org The reaction pathways involve complex interactions of aromatic radicals at elevated temperatures. researchgate.net While specific studies on 1-Propyldibenzo[b,d]furan are limited, the general mechanisms suggest that propyl-substituted aromatic precursors could lead to its formation under similar conditions. The presence of alkylated PAHs in emissions from combustion sources further supports the potential for the formation of their oxygenated derivatives, including alkylated dibenzofurans. copernicus.org

Particulate matter, such as fly ash from waste incineration, can act as a catalyst in the formation of dibenzofurans. acs.orgacs.org The surfaces of these particles provide active sites for the condensation and transformation of organic precursors. core.ac.uk Copper compounds present in fly ash have been identified as particularly effective catalysts in these reactions. core.ac.uk The formation of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) on fly ash has been extensively studied, and similar catalytic pathways are plausible for their alkylated counterparts. acs.orgacs.org The catalytic activity of fly ash can promote the formation of these compounds at temperatures around 300-400 °C. acs.orgcore.ac.uk

Temperature and oxygen availability are critical factors influencing the formation of dibenzofurans during combustion and pyrolysis. The formation of dibenzofurans generally occurs in a specific temperature window. For instance, the formation of PBDFs has been observed in a narrow temperature range of 700–850 °C. nih.gov Studies on the pyrolysis of printed circuit boards showed that increasing the temperature from 850 to 1200 °C decreased the formation of PBDD/Fs by approximately 50%. nih.gov

Oxygen availability also plays a significant role. Under oxygen-deficient conditions, dechlorination and hydrogenation reactions can be catalyzed by fly ash. acs.org Conversely, under oxygen-surplus conditions, an increase in PCDD and PCDF formation is observed. acs.orgacs.org The role of oxygen is complex and can involve both the oxidation of precursors and the oxidative degradation of the formed dibenzofurans. nih.govresearchgate.net

FactorInfluence on Dibenzofuran Formation
Temperature Formation often occurs within a specific temperature range (e.g., 700-850°C for PBDFs). nih.gov Higher temperatures (e.g., above 850°C) can lead to a decrease in formation. nih.gov
Oxygen Availability Oxygen surplus can increase the formation of PCDD/Fs. acs.orgacs.org Oxygen-deficient conditions can lead to dechlorination/hydrogenation. acs.org
Precursors Aromatic compounds like PAHs, fluorene, and phenanthrene are gas-phase precursors. rsc.orgcopernicus.orgresearchgate.net Halogenated compounds are precursors to halogenated dibenzofurans. nih.govresearchgate.net
Catalysts Fly ash, particularly with copper content, catalyzes the formation on particulate surfaces. acs.orgacs.orgcore.ac.uk

Transformation and Degradation Pathways in Environmental Matrices

Once formed, alkylated dibenzofurans are subject to various transformation and degradation processes in the environment, which determine their persistence and potential for long-range transport.

The persistence and mobility of organic compounds in soil are key determinants of their environmental fate. nih.govwur.nlresearchgate.netoregonstate.edu Persistent compounds are resistant to degradation, while mobile compounds can be transported through the soil and potentially contaminate groundwater. nih.govoregonstate.edu

Dibenzofurans and their derivatives are known for their persistence in the environment. ethz.chnih.gov Their low water solubility and tendency to adsorb to soil organic matter can limit their mobility. oregonstate.edu However, even with low mobility, their persistence can lead to long-term contamination of soil and sediment. nih.gov The degradation of dibenzofurans in soil is often a slow process, primarily mediated by microbial activity. ethz.chnih.govnih.gov Certain bacteria can degrade dibenzofuran through dioxygenase-initiated pathways. ethz.chnih.govnih.govresearchgate.netresearchgate.netnih.gov The presence of an alkyl substituent, such as the propyl group in this compound, may influence the rate and pathway of microbial degradation, but specific data are lacking.

Environmental MatrixTransformation and Degradation Pathways
Soil Microbial degradation is a primary pathway. ethz.chnih.govnih.gov Persistence is a key characteristic, leading to long-term contamination. nih.gov Mobility is generally limited by sorption to organic matter. oregonstate.edu
Sediment Similar to soil, persistence and accumulation are significant concerns. nih.govosti.gov

Influence of Organic Matter and Soil Characteristics on Environmental Fatemiamioh.edu

The environmental fate of alkylated dibenzofurans in soil and sediment is significantly influenced by the characteristics of the soil matrix, particularly its organic matter content.

The persistence and mobility of hydrophobic organic compounds like 1-propyldibenzofuran in soil are largely governed by sorption processes. epa.gov Soil organic matter (SOM) is the primary sorbent for such compounds. epa.gov The strength of this sorption is often quantified by the organic carbon-normalized sorption coefficient (Koc). epa.gov

Research Findings on the Influence of Soil Properties:

Sorption and Mobility: Studies have shown that the sorption of nonionic organic compounds is directly correlated with the organic carbon content of the soil. researchgate.net Soils with higher organic matter content exhibit a greater capacity to retain these compounds, thereby reducing their mobility and bioavailability. epa.gov The nature of the organic matter also plays a role; for instance, the aromatic components of SOM have been found to be good predictors of a soil's ability to bind nonionic pesticides. researchgate.net The sorption of hydrophobic compounds tends to be stronger in soils with a higher proportion of humic acids, which have a more complex macromolecular structure.

Biodegradation: The bioavailability of alkylated dibenzofurans to microorganisms for degradation is inversely related to their sorption to soil particles. nih.gov Strong sorption can sequester these compounds within the soil matrix, making them less accessible to microbial enzymes. The rate of biodegradation of dibenzofurans has been observed to be dependent on the soil organic matter content, with higher SOM leading to slower degradation rates for some chlorinated dibenzofurans. epa.gov

Soil Texture and Moisture: Soil texture influences organic matter content, with finer textured soils like clays generally having higher organic matter and a greater surface area for sorption. epa.gov Soil moisture content also affects the fate of these compounds. In drier soils, hydrophobic organic molecules may become entrapped within the soil matrix, reducing their leachability. researchgate.net

Table of Research Data on Sorption of Organic Compounds in Soil

Soil TypeOrganic Carbon (%)Compound ClassKoc (L/kg)Reference
Agricultural Soil (Ap horizon)1.5Dissolved Organic Carbon150-250 mdpi.com
Agricultural Soil (Bt horizon)0.4Dissolved Organic Carbon300-450 mdpi.com
Sandy SoilVariableChlorpyrifos1551-1890 researchgate.net
Various Agricultural Soils0.8-4.5Various PesticidesVariable epa.gov

Advanced Materials Science Applications of Dibenzofuran Containing Systems

Functional Materials in Energy Transfer and Storage

No research has been found that details the application of 1-propyldibenzofuran in energy transfer or storage systems.

Intermediates in Complex Organic Synthesis

The dibenzo[b,d]furan scaffold serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and advanced materials. The reactivity of the dibenzofuran (B1670420) ring allows for the introduction of various functional groups at specific positions, enabling the construction of intricate molecular architectures.

While specific research detailing the synthesis and subsequent use of 1-propyldibenzo[b,d]furan as an intermediate is not extensively documented in publicly available literature, the general reactivity of the dibenzofuran system provides insight into its potential synthetic utility. The dibenzofuran nucleus can undergo electrophilic substitution reactions, and the positions for substitution are influenced by the existing substituents. The presence of an alkyl group, such as a propyl group at the 1-position, would be expected to act as a weak activating group and influence the regioselectivity of further functionalization.

The synthesis of substituted dibenzofurans can be achieved through various methods, including intramolecular cyclization reactions. For example, the synthesis of benzofuran (B130515) derivatives can be accomplished through a one-pot process involving the coupling of phenols and α-haloketones researchgate.net. Other approaches include the palladium-catalyzed synthesis from 2-chlorophenols and alkynes, and the reaction of O-arylhydroxylamine hydrochlorides with ketones nih.gov. These methods can be adapted to produce a wide range of substituted dibenzofurans, which can then serve as key intermediates.

Once formed, these intermediates can be further modified. For instance, brominated dibenzofurans are versatile precursors that can undergo palladium-catalyzed cross-coupling reactions or nucleophilic displacement to introduce a variety of functional groups nih.gov. This versatility is crucial in the multi-step synthesis of complex target molecules. The development of novel synthetic methodologies continues to expand the toolkit available to organic chemists for the creation of highly substituted and functionally diverse benzofuran and dibenzofuran derivatives medium.com.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Propyldibenzo[b,d]furan, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling reactions under controlled conditions. For example, microwave-assisted synthesis (50–150°C, 12–20 hours) with potassium carbonate as a base in polar aprotic solvents (e.g., DMF) has been effective for dibenzofuran derivatives. Purification via ethyl acetate extraction and MgSO₄ drying is common . Optimizing reaction time, temperature, and solvent choice (e.g., n-butanol for microwave reactions) can improve yields.

Q. Which analytical techniques are most reliable for structural characterization of this compound and its derivatives?

  • Methodological Answer : Combined spectroscopic and computational methods are critical:

  • FT-IR and FT-Raman : Identify functional groups (e.g., C-O-C in the furan ring) with B3LYP/6-31G(d,p) DFT validation .
  • GC–MS : Dynamic headspace methods enhance sensitivity (30× vs. static) and reduce analysis time (15 minutes) for volatile compounds .
  • NMR : Assign proton environments (e.g., δ 7.35–7.29 ppm for aromatic protons) and confirm purity .

Q. How can this compound be detected in environmental matrices?

  • Methodological Answer : Use passive sampling with low-density polyethylene (LDPE) strips, followed by sonication in toluene and analysis via EPA Method 1613B (HRGC-HRMS). Correct for non-equilibrium using performance reference compounds (PRCs) and sediment depletion effects .

Advanced Research Questions

Q. How can isotope-labeled analogs be used to quantify this compound metabolites in biological systems?

  • Methodological Answer : Administer ¹³C-labeled this compound to track urinary metabolites via GC–MS. Differentiate exogenous vs. endogenous sources by comparing ¹³C (administered dose) and ¹²C (background) metabolites. Linear dose-response correlations (R² > 0.95) validate biomarker reliability .

Q. What role do dibenzofuran derivatives play in OLED material design, and how can their performance be enhanced?

  • Methodological Answer : Dibenzo[b,d]furan-based hole-blocking materials improve blue phosphorescent OLED efficiency by reducing exciton quenching. Key strategies include:

  • Introducing electron-withdrawing substituents (e.g., fluorine) to tune HOMO/LUMO levels.
  • Optimizing thin-film morphology via thermal annealing .

Q. How should researchers address false discovery rates (FDR) when analyzing multi-omics data for this compound toxicity?

  • Methodological Answer : Apply the Benjamini-Hochberg procedure to control FDR in high-throughput studies. For n hypotheses, rank p-values and reject all with p(i)inαp_{(i)} \leq \frac{i}{n} \alpha, where α=0.05\alpha = 0.05. This method increases power while limiting false positives compared to Bonferroni correction .

Q. What validation protocols ensure accuracy in quantifying this compound in complex matrices?

  • Methodological Answer :

  • Recovery Experiments : Spike matrices with known concentrations and measure extraction efficiency (target: 85–115%).
  • Inter-laboratory Comparisons : Use standardized methods (e.g., EPA 1613B for dioxins/furans) to harmonize results .
  • Limit of Detection (LOD) : Determine via signal-to-noise ratios (S/N ≥ 3) in GC–MS chromatograms .

Q. What advanced techniques mitigate matrix interference in environmental monitoring of this compound?

  • Methodological Answer :

  • Silica Gel Cleanup : Remove lipids and pigments before GC–MS analysis.
  • Isotope Dilution : Use ¹³C-labeled internal standards to correct for ionization suppression in HRMS .
  • Freely Dissolved Concentration Calculation : Apply Cfree=CLDPEKPEWC_{free} = \frac{C_{LDPE}}{K_{PE-W}}, where KPEWK_{PE-W} is the partitioning coefficient .

Data Presentation Examples

  • Table : Furan peak area comparison (dynamic vs. static headspace) :

    MethodPeak Area (m/z 68)Analysis Time
    Dynamic30,00015 min
    Static1,00060 min
  • Figure : Dose-dependent urinary metabolite excretion in rats (mean ± SD, n = 5) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.